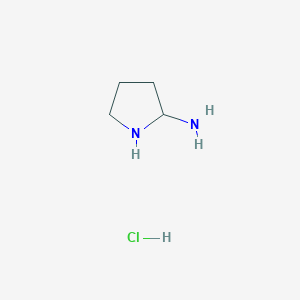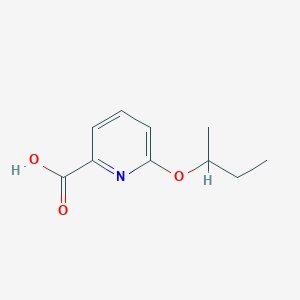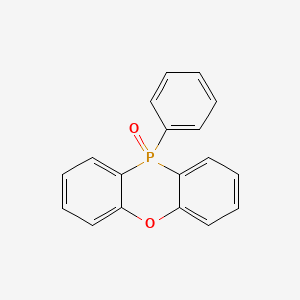
10-Phenylphenoxaphosphine 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Phenylphenoxaphosphine 10-oxide is an organophosphorus compound characterized by a phenyl group attached to a phenoxaphosphine oxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenylphenoxaphosphine 10-oxide typically involves the reaction of phenyl ether with n-butyl-lithium followed by the addition of phenylphosphonous dichloride. This one-step process yields the desired compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
10-Phenylphenoxaphosphine 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phenoxaphosphine oxides.
Scientific Research Applications
10-Phenylphenoxaphosphine 10-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 10-Phenylphenoxaphosphine 10-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
10-Phenylphenoxaphosphine: Lacks the oxide group, resulting in different chemical properties.
9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide: Another organophosphorus compound with similar applications but different structural features.
Uniqueness
10-Phenylphenoxaphosphine 10-oxide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
1091-27-6 |
|---|---|
Molecular Formula |
C18H13O2P |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
10-phenylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C18H13O2P/c19-21(14-8-2-1-3-9-14)17-12-6-4-10-15(17)20-16-11-5-7-13-18(16)21/h1-13H |
InChI Key |
XTSYWNMFJLRCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
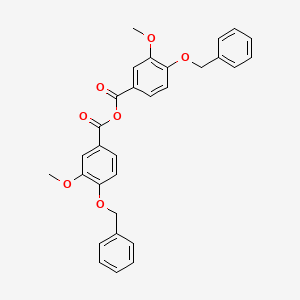

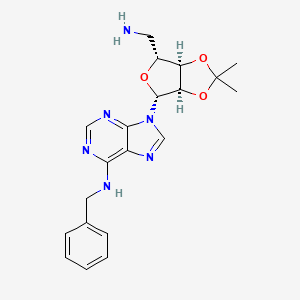
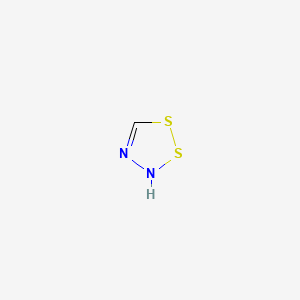
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

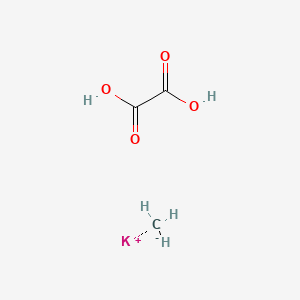

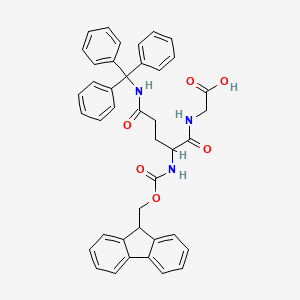
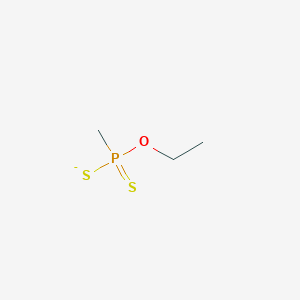
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
